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Compound of Interest

Compound Name: AZD0233

Cat. No.: B15602526

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two investigational CX3CR1
antagonists, AZD0233 and Fosrugocrixan, currently in development for cardiovascular
diseases. This objective analysis is based on publicly available preclinical and clinical data to
support informed research and development decisions.

Overview and Mechanism of Action

Both AZD0233 and Fosrugocrixan are small molecule antagonists of the CX3C chemokine
receptor 1 (CX3CRL1), a key player in inflammatory processes implicated in cardiovascular
diseases. CX3CR1 and its unique ligand, fractalkine (CX3CL1), mediate the adhesion,
migration, and survival of leukocytes, contributing to the chronic inflammation observed in
conditions such as atherosclerosis and heart failure. By blocking the CX3CL1/CX3CR1
signaling axis, these antagonists aim to modulate the immune response and mitigate cardiac
damage.

AZDO0233, under development by AstraZeneca, is an orally active CX3CR1 antagonist.[1] It has
been specifically investigated for its potential in treating dilated cardiomyopathy.[2][3]

Fosrugocrixan (KAND145), developed by Novakand Pharma, is a second-generation CX3CR1
antagonist and a prodrug that is rapidly converted in the body to its active moiety, rugocrixan
(also known as AZD8797 or KAND567).[4] This strategic prodrug approach aims to improve
upon the product properties of the first-generation antagonist.[4]
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CX3CL1/CX3CR1 Signaling Pathway

The binding of fractalkine (CX3CL1) to its receptor, CX3CR1, a G-protein coupled receptor,

triggers a cascade of downstream signaling events. This activation leads to the recruitment of
inflammatory cells, their adhesion to the endothelium, and subsequent infiltration into tissues,
contributing to the pathogenesis of cardiovascular diseases. The diagram below illustrates the

key signaling pathways involved.
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Caption: Simplified CX3CL1/CX3CR1 signaling cascade in inflammatory cells.

Preclinical Data Comparison

This section summarizes the available preclinical data for AZD0233 and rugocrixan, the active

form of Fosrugocrixan.

In Vitro Potency
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Rugocrixan (Active form of

Parameter AZDO0233 .
Fosrugocrixan)
Target CX3CR1 CX3CR1
6 nM (B-lymphocyte cell line,
flow adhesion assay) 300 nM
IC50 37 nM
(human whole blood, flow
adhesion assay)
3.9 nM (human CX3CR1) 7 nM
Ki Not Reported (rat CX3CR1) 54 nM (mouse

CX3CR1)

Experimental Protocol: In Vitro Potency Assays (General Description)

o |C50 Determination: The half-maximal inhibitory concentration (IC50) is typically determined
using competitive binding assays or functional assays. In a competitive binding assay, the
ability of the antagonist to displace a radiolabeled ligand from the CX3CRL1 receptor is
measured. Functional assays, such as the flow adhesion assay mentioned for rugocrixan,
measure the antagonist's ability to block a cellular response mediated by CX3CR1 activation,
such as cell adhesion.

» Ki Determination: The inhibitor constant (Ki) is a measure of the binding affinity of an inhibitor
to its target. It is often determined from competitive binding assays and represents the
concentration of inhibitor that would occupy 50% of the receptors in the absence of the
radiolabeled ligand.

Preclinical Pharmacokinetics
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Parameter AZD0233 Fosrugocrixan/Rugocrixan

) Not explicitly reported for
Species Mouse, Rat, Dog ]
Fosrugocrixan.

Mouse: 17 mL/min/kg Rat: 8.3
Clearance ) ) Not Reported
mL/min/kg Dog: 2.8 mL/min/kg

Mouse: 62% Rat: 66% Dog:

Bioavailability Not Reported
100%
o Mouse: 1.6 L/kg Rat: 1.0 L/kg
Volume of Distribution (Vd) Not Reported
Dog: 0.4 L/kg

Experimental Protocol: Preclinical Pharmacokinetic Studies (General Description)

Pharmacokinetic parameters are determined following administration of the compound to
preclinical species (e.g., mouse, rat, dog) via oral or intravenous routes. Blood samples are
collected at various time points, and the concentration of the drug in plasma is measured using
analytical methods such as liquid chromatography-mass spectrometry (LC-MS). These data
are then used to calculate parameters like clearance (rate of drug removal), bioavailability
(fraction of the oral dose that reaches systemic circulation), and volume of distribution (the
theoretical volume that the total amount of administered drug would have to occupy to provide
the same concentration as it is in blood plasma).

In Vivo Efficacy

e AZDO0233: In a mouse model of dilated cardiomyopathy, AZD0233 demonstrated improved
cardiac function, along with reduced macrophage infiltration and fibrotic scarring.[5]

o Fosrugocrixan/Rugocrixan: While specific cardiovascular in vivo efficacy data for
Fosrugocrixan is not detailed in the initial findings, rugocrixan has shown efficacy in
preclinical models of other inflammatory conditions, such as experimental autoimmune
encephalomyelitis (EAE), a model for multiple sclerosis.

Experimental Protocol: In Vivo Efficacy in a Dilated Cardiomyopathy Model (General
Description)
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A mouse model of dilated cardiomyopathy can be induced by various methods, such as genetic

modification or administration of cardiotoxic agents. Following induction of the disease, animals

are treated with the investigational drug or a placebo. Efficacy is assessed by measuring

cardiac function (e.g., via echocardiography to determine ejection fraction), and by histological

analysis of heart tissue to quantify macrophage infiltration and fibrosis.

Clinical Development Status

Feature AZD0233 Fosrugocrixan
Status Phase | Phase | Completed
Population Healthy Volunteers Healthy Volunteers

Phase | trial (NCT06381466)

was initiated but is currently on

Completed a first-in-human

study with positive top-line

Key Findings o )
hold due to a preclinical safety results, demonstrating safety
finding. and tolerability.[4]
o ) ) Inflammatory conditions in
Indication Dilated Cardiomyopathy

cardiovascular diseases

Clinical Trial Workflow

The typical workflow for a Phase | clinical trial is depicted below.
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Caption: Standard workflow for a Phase | clinical trial.

Summary and Future Outlook

Both AZD0233 and Fosrugocrixan represent promising therapeutic strategies for
cardiovascular diseases by targeting the CX3CR1-mediated inflammatory pathway.

* AZD0233 has demonstrated relevant preclinical efficacy in a model of dilated
cardiomyopathy and possesses favorable pharmacokinetic properties in animal models.
However, the temporary suspension of its Phase | trial due to a preclinical safety finding
necessitates further investigation to determine its future development path.

» Fosrugocrixan, through its active moiety rugocrixan, exhibits high in vitro potency for
CX3CRL1. The successful completion of a Phase | trial with positive safety and tolerability
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data in healthy volunteers is a significant milestone, positioning it for further clinical
evaluation in patients with cardiovascular diseases.

For the research and drug development community, the key differentiators at this stage are:
e Potency: Rugocrixan has shown higher in vitro potency in some reported assays.

» Clinical Progress: Fosrugocrixan has successfully completed a Phase | study, while
AZD0233's Phase | is currently on hold.

o Data Availability: More detailed preclinical pharmacokinetic data is publicly available for
AZD0233.

The progression of both molecules into later-stage clinical trials will be crucial to fully elucidate
their therapeutic potential and safety profiles in patient populations. Direct comparative studies
would be invaluable in determining the superior candidate for treating cardiovascular diseases.
Researchers are encouraged to monitor upcoming publications and clinical trial updates for
these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15602526#head-to-head-comparison-of-azd0233-
and-fosrugocrixan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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